molecular formula C22H30ClNO2 B14706145 2-Chloro-3-(dihexylamino)naphthalene-1,4-dione CAS No. 22295-83-6

2-Chloro-3-(dihexylamino)naphthalene-1,4-dione

Cat. No.: B14706145
CAS No.: 22295-83-6
M. Wt: 375.9 g/mol
InChI Key: XHFSZGDIDZIAEA-UHFFFAOYSA-N
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Description

2-Chloro-3-(dihexylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a naphthalene ring substituted with a chloro group at the second position and a dihexylamino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(dihexylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with dihexylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants. The mixture is stirred at low temperatures, often around 0°C, to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dihexylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(dihexylamino)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dihexylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It also interacts with various enzymes and proteins, disrupting their normal functions. These interactions can lead to cell death, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • 2-Chloro-3-(naphthalen-2-ylamino)naphthalene-1,4-dione
  • 2-(Dimethylamino)naphthalene-1,4-dione

Uniqueness

2-Chloro-3-(dihexylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dihexylamino group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

22295-83-6

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

2-chloro-3-(dihexylamino)naphthalene-1,4-dione

InChI

InChI=1S/C22H30ClNO2/c1-3-5-7-11-15-24(16-12-8-6-4-2)20-19(23)21(25)17-13-9-10-14-18(17)22(20)26/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3

InChI Key

XHFSZGDIDZIAEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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